1-Hexadecyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium chloride
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Overview
Description
1-Hexadecyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium chloride is a quaternary ammonium compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a long alkyl chain and an imidazolium core, imparts it with distinct physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexadecyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of imidazole derivatives. A common method includes the reaction of 1-hexadecylimidazole with propyl chloride under reflux conditions in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction: The imidazolium core can participate in redox reactions, although these are less common.
Complexation: The compound can form complexes with metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium iodide can be used under mild conditions.
Oxidation and Reduction: Strong oxidizing or reducing agents may be required, depending on the specific reaction.
Complexation: Metal salts such as silver nitrate or copper sulfate can be used to form stable complexes.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of imidazolium salts with different anions, while complexation reactions can produce metal-imidazolium complexes.
Scientific Research Applications
1-Hexadecyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst and in ionic liquids for various organic reactions.
Biology: The compound has antimicrobial properties and can be used in formulations for disinfectants and antiseptics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an active ingredient in pharmaceuticals.
Industry: It is employed in the production of surfactants, lubricants, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Hexadecyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with cellular membranes. The long alkyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications. The imidazolium core can also interact with various molecular targets, including enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
1-Hexadecyl-3-methylimidazolium chloride: Similar structure but with a methyl group instead of a propyl group.
1-Hexadecyl-3-ethylimidazolium bromide: Contains a bromide ion and an ethyl group.
1-Hexadecyl-3-butylimidazolium iodide: Features a butyl group and an iodide ion.
Uniqueness: 1-Hexadecyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific alkyl chain length and the presence of a propyl group, which can influence its physicochemical properties and biological activity. The choice of counterion (chloride) also affects its solubility and reactivity.
Properties
CAS No. |
61546-07-4 |
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Molecular Formula |
C22H45ClN2 |
Molecular Weight |
373.1 g/mol |
IUPAC Name |
1-hexadecyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C22H44N2.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-21-20-23(22-24)18-4-2;/h20-21H,3-19,22H2,1-2H3;1H |
InChI Key |
AJHOYKCMFPZLPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[NH+]1CN(C=C1)CCC.[Cl-] |
Origin of Product |
United States |
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